Potassium 1H-pyrazole-5-trifluoroborate
Overview
Description
Potassium 1H-pyrazole-5-trifluoroborate is a chemical compound with the molecular formula C3H3BF3KN2 . It has a molecular weight of 173.975 g/mol . This compound is often used in scientific research .
Synthesis Analysis
Potassium 1H-pyrazole-5-trifluoroborate is an organotrifluoroborate that is involved in Suzuki-Miyaura cross-coupling reactions . Organotrifluoroborates are versatile and stable boronic acid surrogates .Molecular Structure Analysis
The InChI code for Potassium 1H-pyrazole-5-trifluoroborate is1S/C3H3BF3N2.K/c5-4(6,7)3-1-2-8-9-3;/h1-2H,(H,8,9);/q-1;+1
. The SMILES string is B-(F)(F)F.[K+]
. Chemical Reactions Analysis
Potassium 1H-pyrazole-5-trifluoroborate is involved in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross coupling reactions, which are widely used in organic synthesis .Scientific Research Applications
Synthesis and Structural Analysis
- High-Yield Syntheses : Potassium 1H-pyrazole-5-trifluoroborate is used in the high-yield synthesis of various pyrazolylborates, contributing significantly to the development of new chemical compounds (Renn et al., 1995). These syntheses enable the exploration of diverse chemical structures and properties.
- Structural Characterization : The compound plays a crucial role in the structural characterization of various borates and metal complexes. Its unique properties facilitate the understanding of molecular geometries and bonding patterns (López et al., 1990).
Application in Complex Formation
- Complex Formation : Potassium 1H-pyrazole-5-trifluoroborate is instrumental in forming complexes with various metals, such as cobalt, copper, and nickel. These complexes have potential applications in fields like catalysis and material science (Alqamoudy & Alarabi, 2018).
Development of Energetic Materials
- Energetic Material Synthesis : This compound is crucial in synthesizing high-energy materials, particularly in the field of explosives and propellants. Its incorporation into various structures can lead to the development of new, more efficient energetic materials (Tang, He, & Shreeve, 2017).
Contribution to Organic Chemistry
- Organic Compound Synthesis : It is also used in the preparation of various organic compounds, showcasing its versatility in organic synthesis. This includes the development of compounds with potential medicinal properties (Chennapragada & Palagummi, 2018).
Exploration in Coordination Chemistry
- Coordination Chemistry : The compound contributes significantly to coordination chemistry, aiding in understanding the coordination modes of various ligands and metals. This understanding is pivotal for designing new catalysts and materials (Infantes et al., 2016).
properties
IUPAC Name |
potassium;trifluoro(1H-pyrazol-5-yl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BF3N2.K/c5-4(6,7)3-1-2-8-9-3;/h1-2H,(H,8,9);/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHYBMZHGRWURK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=NN1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BF3KN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649121 | |
Record name | Potassium trifluoro(1H-pyrazol-5-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 1H-pyrazole-5-trifluoroborate | |
CAS RN |
1013640-87-3 | |
Record name | Potassium trifluoro(1H-pyrazol-5-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1013640-87-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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